Melamine-urea-formaldehyde

Description

Properties

CAS No. |

25036-13-9 |

|---|---|

Molecular Formula |

C5H12N8O2 |

Molecular Weight |

216.20 g/mol |

IUPAC Name |

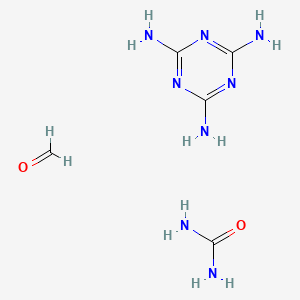

formaldehyde;1,3,5-triazine-2,4,6-triamine;urea |

InChI |

InChI=1S/C3H6N6.CH4N2O.CH2O/c4-1-7-2(5)9-3(6)8-1;2-1(3)4;1-2/h(H6,4,5,6,7,8,9);(H4,2,3,4);1H2 |

InChI Key |

HANVTCGOAROXMV-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1(=NC(=NC(=N1)N)N)N.C(=O)(N)N |

Related CAS |

25036-13-9 68442-58-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Melamine-Urea-Formaldehyde (MUF) Resins

Audience: Researchers, Scientists, and Chemical Professionals

Abstract: Melamine-urea-formaldehyde (MUF) resins are crucial thermosetting polymers in the aminoplast family, prized for their superior performance over traditional urea-formaldehyde (UF) resins. By incorporating melamine (B1676169), MUF resins exhibit enhanced water resistance, durability, and significantly lower formaldehyde (B43269) emissions, making them indispensable adhesives for exterior-grade wood panels, laminates, and coatings.[1][2][3] This technical guide provides a comprehensive exploration of the MUF synthesis mechanism, detailing the underlying chemical reactions, influencing process parameters, and typical experimental protocols. Quantitative data is systematically presented, and key chemical pathways and workflows are visualized to offer a clear and detailed understanding for research and development professionals.

Core Synthesis Mechanism

The synthesis of MUF resin is a complex step-polymerization process involving two primary stages: methylolation (an addition reaction) and condensation (polymerization). The overall mechanism is a co-condensation of urea (B33335), melamine, and formaldehyde, where the reaction conditions, particularly pH and temperature, are meticulously controlled in multiple stages to orchestrate the formation of the desired polymer structure.[2][4]

Individual Amine-Formaldehyde Reactions

The foundation of MUF synthesis lies in the individual reactions of urea and melamine with formaldehyde.

A. Urea-Formaldehyde (UF) Reaction

The reaction between urea and formaldehyde proceeds in two distinct, pH-dependent steps:

-

Methylolation (Addition): Under neutral to alkaline conditions (pH ≈ 7–9), formaldehyde adds to the amino groups of urea to form various hydroxymethylureas (methylols).[5][6] This is a reversible, base-catalyzed reaction.

-

Condensation (Polymerization): The reaction mixture is then acidified (pH ≈ 4–5), causing the methylolureas to condense with each other and with free urea molecules.[5] This step involves the elimination of water and results in the formation of linear and branched polymer chains connected by methylene (B1212753) (–CH₂–) and methylene-ether (–CH₂–O–CH₂–) bridges.[5][7]

B. Melamine-Formaldehyde (MF) Reaction

Melamine, a triazine ring with three primary amino groups, is more reactive than urea.[3][8]

-

Methylolation (Addition): Melamine reacts readily with formaldehyde under alkaline conditions (pH ≈ 8–10) to form a series of methylolmelamines, ranging from mono- to hexa-methylolmelamine.[1][5]

-

Condensation (Polymerization): These methylolated intermediates then undergo condensation to form a highly cross-linked three-dimensional network. This process, which also forms methylene and ether bridges, can proceed under mildly acidic or alkaline conditions and is responsible for the superior water and heat resistance of MF and MUF resins.[7][9]

Co-condensation in MUF Synthesis

The synthesis of MUF resin is not merely a physical mixing of UF and MF resins but involves chemical co-condensation reactions between the methylolated urea and melamine species.[9] The process is typically conducted in multiple stages to accommodate the different reactivity ratios and optimal pH conditions for urea and melamine.[4][9]

A common industrial approach involves a three-step synthesis:

-

Initial Urea-Formaldehyde Reaction: The first portion of urea reacts with formaldehyde under alkaline conditions for methylolation, followed by an acidic condensation to build a UF prepolymer backbone.[5]

-

Melamine Addition: Melamine is then introduced. The pH is typically raised to a neutral or slightly alkaline state (e.g., pH 7.5-9.0) to facilitate the methylolation of melamine and its reaction with the existing UF prepolymer.[4][10] Co-condensation occurs between methylol groups from both melamine and urea.

-

Final Urea Addition: A final portion of urea is added to react with any remaining free formaldehyde, effectively lowering the final free formaldehyde content of the resin and further modifying the polymer structure.[5]

Key Parameters Influencing Synthesis

The final properties of the MUF resin are highly dependent on several critical reaction parameters.

-

Molar Ratio (F/(U+M)): This is one of the most effective factors for controlling resin properties.[11] Lowering the molar ratio is a primary method to reduce formaldehyde emission from the final product. However, excessively low ratios can compromise bond strength and water resistance.[3][11] A balance must be struck to meet performance and regulatory standards.

-

pH Control: The synthesis requires media with alternating acidity.[4] UF condensation is favored under acidic conditions (pH 4.0–5.5), while MF reactions are more controllable at pH levels above 8.[9] The pH at which melamine is introduced and reacted is a critical factor affecting the overall performance of the resin system.[12][13]

-

Melamine Content and Addition Stage: The amount of melamine and the stage at which it is added significantly impact the resin's structure and performance.[12][14] Adding melamine early in the reaction can lead to a more integrated co-condensed network, improving strength and water resistance.[15]

-

Temperature and Reaction Time: These parameters control the rate of reaction and the degree of polymerization. Typical synthesis temperatures range from 70°C to 95°C.[4][12] Careful control is necessary to achieve the target viscosity without premature gelling.

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data from various studies, illustrating the impact of key parameters on resin and final product properties.

Table 1: Effect of Molar Ratio and pH on MUF Resin Performance

| F/U/M Molar Ratio | Melamine Content (%) | Melamine Reaction pH | Internal Bond (IB) Strength (psi) | Formaldehyde Emission (µg/mL) | Thickness Swell (TS) (%) | Reference |

|---|---|---|---|---|---|---|

| 1.38 / 1 / 0.055 | 6.4 | 4.5 | > Standard Requirement | < Standard Requirement | Decreased | [12] |

| 1.38 / 1 / 0.055 | 6.4 | 6.0 | Lower than pH 4.5 | Higher than pH 4.5 | Increased | [12][13] |

| 1.38 / 1 / 0.074 | 8.4 | 4.5 | Increased | Decreased | Decreased | [12] |

| 1.2 / 1 / 0.035 | 4.2 | 4.5 | 114 | 2.1 | 24.3 | [12] |

| 1.2 / 1 / 0.035 | 4.2 | 6.5 | 104 | 2.6 | 28.5 |[12] |

Table 2: Typical Conditions for Multi-Stage MUF Resin Synthesis

| Synthesis Stage | Typical pH Range | Typical Temperature (°C) | Typical Duration (min) | Key Reactions |

|---|---|---|---|---|

| 1a. Initial UF Methylolation | 7.5 - 9.0 | 70 - 90 | 30 - 60 | Formation of methylolureas |

| 1b. UF Acid Condensation | 4.5 - 5.5 | 80 - 95 | Until target viscosity | Formation of UF prepolymer (methylene/ether bridges) |

| 2. Melamine Co-condensation | 8.0 - 10.0 | 65 - 85 | 30 - 90 | Methylolation of melamine, co-condensation with UF prepolymer |

| 3. Final Urea Addition | 8.0 - 9.0 | 60 - 70 | 30 - 60 | Free formaldehyde scavenging, final modification |

(Data synthesized from multiple sources, including[4][10][12][15][16])

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols derived from the literature.

Protocol 1: Synthesis Based on Strong Acidic UF Polymer Backbone

This method focuses on creating a specific UF backbone structure under strong acidic conditions before incorporating melamine.[12]

-

Initial UF Condensation: Charge a reactor with formaldehyde (1.38 mol) and the first portion of urea (0.46 mol). Adjust the pH to 1.25–1.55 using a strong acid. Heat the mixture to 70°C and maintain for 30 minutes.

-

Melamine Addition & Co-condensation: Cool the mixture slightly and adjust the pH to a higher value (e.g., 4.5 or 6.0) using a base. Add melamine (0.055 mol) and raise the temperature to 80°C. Allow the reaction to proceed for 90 minutes.

-

Final Urea Addition: Add the remaining urea (0.54 mol) in three equal portions at 30-minute intervals while maintaining the temperature at 80°C.

-

Termination: After the final urea addition, terminate the reaction by rapidly cooling the mixture to room temperature. The final molar ratio is 1.38F / 1U / 0.055M.

Protocol 2: General Multi-Stage Synthesis with Alternating Acidity

This protocol represents a common industrial approach with distinct pH-controlled stages.[4][16]

-

First Urea Condensation: Charge a reactor with urea-formaldehyde concentrate (UFC) and the first batch of urea. Adjust pH to 5.6–9.0 and react at 20–40°C.

-

Acid Condensation: Add a second batch of urea to achieve an F:U molar ratio of approximately 2:1. Heat the mixture to 90–92°C. Adjust the pH to 4.5–5.5 to initiate acid condensation and continue until a predetermined viscosity or water tolerance is reached.

-

Neutralization and Melamine Addition: Neutralize the mixture to pH 9.0–10.0 with a NaOH solution. At 80–88°C, add melamine and borax (B76245) (as a buffer). Maintain the reaction at 80°C under these alkaline conditions.

-

Final Condensation: Cool the mixture to ~70°C. Add the third and final batch of urea to adjust the final molar ratio (e.g., F:U:M = 1.2:1:0.07). Continue the final condensation at 65–70°C and a pH of 8.0–8.5.

-

Cooling: Cool the final resin to room temperature (25–30°C) for storage.

Conclusion

The synthesis of this compound resin is a sophisticated process of controlled step-polymerization. A thorough understanding of the fundamental methylolation and condensation reactions for both urea and melamine is essential. The key to producing a high-performance MUF resin lies in the precise, multi-stage control of process variables, including the F/(U+M) molar ratio, pH profile, reaction temperature, and the strategic timing of melamine addition. By manipulating these parameters, researchers and manufacturers can tailor the resin's properties—such as bond strength, water resistance, curing speed, and formaldehyde emission—to meet the demanding requirements of various high-performance applications.

References

- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 2. romanacerc-korosec.si [romanacerc-korosec.si]

- 3. Effect of melamine allocation proportion on chemical structures and properties of this compound resins :: BioResources [bioresources.cnr.ncsu.edu]

- 4. WO2012001154A1 - Production method of urea-melamine-formaldehyde resin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. vana.kirj.ee [vana.kirj.ee]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of pH on the Melamine-Dimethylurea-Formaldehyde Co-Condensations: A Quantitative 13C-NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 11. researchgate.net [researchgate.net]

- 12. srs.fs.usda.gov [srs.fs.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 16. data.epo.org [data.epo.org]

Characterization of Melamine-urea-formaldehyde resin

An In-depth Technical Guide to the Characterization of Melamine-Urea-Formaldehyde (MUF) Resin

Introduction

This compound (MUF) resin is a crucial thermosetting polymer belonging to the class of amino resins.[1] It is synthesized through the co-condensation of melamine (B1676169), urea (B33335), and formaldehyde (B43269). MUF resins are extensively utilized as adhesives in the manufacturing of wood-based panels such as plywood, particleboard, and medium-density fiberboard (MDF).[2][3] They serve as a cost-effective compromise between the lower water resistance of urea-formaldehyde (UF) resins and the higher cost of melamine-formaldehyde (MF) resins.[4]

The incorporation of melamine into the UF resin structure enhances the performance of the resulting adhesive. Melamine, a triazine-ring-containing molecule, improves the resin's water and moisture resistance, thermal stability, and mechanical strength, while also reducing harmful formaldehyde emissions compared to standard UF resins.[4][5][6] The properties of MUF resin are highly dependent on various factors, including the molar ratio of formaldehyde to urea and melamine (F/(U+M)), the synthesis method, and the reaction conditions such as pH and temperature. This guide provides a detailed overview of the synthesis, structure, and comprehensive characterization of MUF resins for researchers and professionals in materials science and drug development.

Synthesis of this compound Resin

The synthesis of MUF resin is a polycondensation reaction that generally occurs in two primary stages: methylolation (addition reaction) and condensation (bridging).[1]

-

Methylolation: In an alkaline or neutral environment, formaldehyde reacts with the amino groups of both urea and melamine to form various hydroxymethyl (methylol) derivatives. This initial step is an addition reaction.[1][7]

-

Condensation: In a subsequent acidic stage, the methylol compounds condense with each other and with other amino groups to form a three-dimensional cross-linked network. This process involves the formation of methylene (B1212753) (-CH₂-) and methylene ether (-CH₂-O-CH₂-) bridges, releasing water as a byproduct.[1][7]

The synthesis process requires precise control over reaction parameters to achieve the desired properties. Common synthesis strategies involve either reacting all components simultaneously or adding them in multiple stages.[5] A multi-stage process, often involving alkaline-acid-alkaline steps, allows for better control over the resin's structure and molecular weight.[5][8] For instance, a typical process might involve an initial alkaline methylolation of urea and formaldehyde, followed by an acidic condensation, and then a final stage where melamine and/or additional urea are added under alkaline conditions to consume free formaldehyde and modify the final structure.[7][8][9]

Caption: A generalized workflow for the multi-stage synthesis of MUF resin.

Physicochemical Properties and Data

The final properties of MUF resin are dictated by its formulation and synthesis process. Key parameters include solid content, viscosity, pH, gel time, and free formaldehyde content. The melamine content significantly influences these properties; as it increases, gel time typically decreases, solid content increases, and formaldehyde emission is reduced.[10]

Table 1: Typical Physicochemical Properties of MUF Resins

| Property | Typical Value Range | Significance |

|---|---|---|

| Solid Content (%) | 45 - 65 | Represents the non-volatile portion of the resin available for curing.[10][11] |

| Viscosity (mPa·s) | 150 - 400 | Affects resin application, penetration into the wood, and flow.[3][11] |

| pH | 7.5 - 9.0 | Influences resin stability, storage life, and curing rate.[3][11] |

| Gel Time at 100°C (s) | 50 - 120 | Indicates the curing speed of the resin under heat.[10][11] |

| Free Formaldehyde (%) | < 0.5 | A critical parameter related to environmental and health standards.[6][11] |

| Specific Gravity | ~1.2 | A fundamental physical property of the liquid resin.[3] |

Note: Values are indicative and can vary significantly based on the specific formulation and synthesis method.

Experimental Protocols for Characterization

A comprehensive characterization of MUF resin involves a suite of analytical techniques to probe its chemical structure, thermal behavior, and physical performance.

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To identify the primary functional groups present in the resin and monitor the curing process. Key absorptions include N-H stretching, C=O stretching (amide I), N-H bending (amide II), and C-N stretching of the triazine ring.

-

Experimental Protocol:

-

Prepare a sample by either casting a thin film of the liquid resin on a KBr pellet and drying, or by mixing a small amount of the cured, powdered resin with KBr powder and pressing it into a pellet.

-

Obtain the IR spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample chamber or pure KBr pellet and subtract it from the sample spectrum.

-

Analyze the resulting spectrum to identify characteristic peaks corresponding to functional groups in the MUF structure.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide detailed quantitative information about the chemical structure of the resin, including the relative amounts of different types of methylene and methylene ether linkages, as well as hydroxymethyl groups.[12][13]

-

Experimental Protocol:

-

Dissolve a sample of the liquid or freeze-dried resin in a suitable solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹³C NMR spectrum using a high-field NMR spectrometer. Quantitative analysis may require inverse-gated decoupling sequences to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay.

-

Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals corresponding to different carbon environments.

-

Assign the peaks based on established chemical shift values.

-

Table 2: ¹³C NMR Chemical Shift Assignments for MUF Resin Structures

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~48.8 | Methylene bridges (-N-CH₂-N-) |

| ~55 | Methylene ether bridges (-N-CH₂-O-CH₂-N-) |

| ~65 | Hydroxymethyl groups (-N-CH₂OH) |

| ~75 | Methylene ether links (melamine-urea co-condensation) |

| ~159 | Carbonyl group of urea (-C=O) |

| ~166 | Triazine ring carbons of melamine |

Source: Based on data from multiple studies.[13][14]

Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability and decomposition profile of the cured resin.

-

Experimental Protocol:

-

Place a small, precisely weighed amount (5-10 mg) of the cured resin into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) from ambient temperature to an elevated temperature (e.g., 800°C).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG) curve can be analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the final char yield.

-

Differential Scanning Calorimetry (DSC)

-

Purpose: To study the curing (cross-linking) reaction of the liquid resin by measuring the heat flow associated with the exothermic curing process.

-

Experimental Protocol:

-

Accurately weigh a small amount (5-10 mg) of the liquid MUF resin into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the curing reaction (e.g., 30°C to 200°C).

-

The resulting DSC thermogram shows heat flow as a function of temperature. The exothermic peak corresponds to the curing reaction, and its peak temperature and integrated area provide information about the curing temperature and the total heat of reaction, respectively.[11]

-

Caption: Workflow for the analytical characterization of liquid and cured MUF resin.

Mechanical Property Testing

-

Purpose: To evaluate the performance of the MUF resin as an adhesive, typically by measuring the bonding strength of wood composite panels.

-

Experimental Protocol (Plywood Shear Strength):

-

Prepare a three-layer plywood panel in the laboratory.[13] Apply a controlled amount of the MUF resin adhesive (e.g., 160 g/m²) to the wood veneers.[13]

-

Press the assembly in a hot press at a specified temperature (e.g., 130°C), pressure (e.g., 1.5 MPa), and time (e.g., 5 min).[13]

-

Cut the cured plywood panel into standardized shear test specimens according to standards like GB/T 17657 or ASTM D1037.

-

Subject the specimens to a conditioning or aging process, such as soaking in water at 60°C for 3 hours, to test bond durability.[3]

-

Measure the shear strength using a universal testing machine at a constant loading speed. The force required to cause failure is recorded and used to calculate the bonding strength in MPa.

-

Table 3: Example of Mechanical Properties of MUF-Bonded Panels

| Property | Test Condition | Typical Result |

|---|---|---|

| Internal Bond Strength (MPa) | Dry | > 0.6 |

| Shear Strength (MPa) | After 3-hr water soak (60°C) | > 1.0 |

| Thickness Swelling (%) | 24-hr water immersion | < 12 |

Note: Values are illustrative and depend on resin formulation, wood species, and panel manufacturing parameters.[10]

Conclusion

The characterization of this compound resin is a multifaceted process essential for quality control, product development, and fundamental research. A combination of analytical techniques is required to build a complete picture of the resin's properties, from the molecular structure of the prepolymer to the thermomechanical performance of the final cured product. By carefully controlling synthesis parameters and employing the characterization protocols outlined in this guide, researchers and professionals can effectively evaluate and optimize MUF resin formulations for a wide range of applications, ensuring desired performance characteristics such as high bond strength, excellent water resistance, and low formaldehyde emission.

References

- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 2. Melamine Urea Formaldehyde Resin - MUF Resin [chemanol.com]

- 3. ipef.br [ipef.br]

- 4. What is MUF resin used for? - GOODLY [goodlyglue.com]

- 5. Journal of the Korean Wood Science and Technology [woodj.org]

- 6. Free formaldehyde reduction in urea-formaldehyde resin adhesive: Modifier addition effect and physicochemical property characterization :: BioResources [bioresources.cnr.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. WO2012001154A1 - Production method of urea-melamine-formaldehyde resin - Google Patents [patents.google.com]

- 9. vana.kirj.ee [vana.kirj.ee]

- 10. srs.fs.usda.gov [srs.fs.usda.gov]

- 11. srs.fs.usda.gov [srs.fs.usda.gov]

- 12. Synthesis and Properties of Melamine Modified Urea Formaldehyde Resin for Impregnation Under New Process, International Journal of Materials Science and Applications, Science Publishing Group [sciencepublishinggroup.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Analysis of Melamine-Urea-Formaldehyde (MUF) Resins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation of melamine-urea-formaldehyde (MUF) resins. An understanding of the complex chemical structure of these resins is paramount for optimizing their properties for various applications. This document details the experimental protocols for key analytical methods, presents quantitative data in a structured format for comparative analysis, and visualizes the intricate chemical pathways and experimental workflows.

Introduction to MUF Resin Chemistry

This compound (MUF) resins are thermosetting polymers formed through the condensation polymerization of melamine (B1676169), urea (B33335), and formaldehyde (B43269). The reaction proceeds in two main stages: methylolation and condensation. Initially, melamine and urea react with formaldehyde under neutral or slightly alkaline conditions to form various methylol derivatives. Subsequently, under acidic conditions and heat, these methylol compounds undergo condensation reactions, forming methylene (B1212753) and ether linkages, which creates a complex, cross-linked three-dimensional network. The final structure and properties of the resin are highly dependent on the molar ratio of the reactants, reaction pH, temperature, and the addition sequence of the monomers.

The incorporation of melamine into the urea-formaldehyde (UF) resin structure enhances its water resistance, thermal stability, and mechanical strength due to the stable triazine ring of melamine and its higher functionality compared to urea. Spectroscopic techniques are indispensable for characterizing the chemical structure, monitoring the curing process, and understanding the relationship between the molecular architecture and the macroscopic properties of MUF resins.

Spectroscopic Characterization Techniques

The primary spectroscopic methods for analyzing MUF resin structure are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework of the resin.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the MUF resin. By analyzing the absorption of infrared radiation at specific wavenumbers, one can qualitatively assess the chemical structure and monitor changes during curing.

Table 1: Characteristic FTIR Absorption Bands for MUF Resins

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3340 | N-H stretching of primary and secondary amines | [1] |

| ~2957 | Asymmetric C-H stretching in -CH₂- | |

| ~1640 | C=O stretching (Amide I) of urea | [1] |

| ~1543 | C-N stretching and N-H bending (Amide II) | [1] |

| ~1478 | C=C stretching of benzene (B151609) ring skeletons (if applicable) | [2] |

| ~1378 | C-N stretching of CH₂-N | [1] |

| ~1243 | C-N and N-H stretching of tertiary amines | [1] |

| ~1130 | C-O stretching of aliphatic ether linkages | [1] |

| 1030-1050 | C-N or N-C-N stretching of methylene linkages | [1][3] |

| ~814 | Stretching of the triazine ring in melamine | [1][3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for the quantitative analysis of the carbon skeleton of MUF resins. It allows for the identification and quantification of various chemical species, including methylol groups, methylene bridges, and ether linkages.

Table 2: ¹³C NMR Chemical Shift Assignments for MUF Resins

| Chemical Shift (ppm) | Carbon Group Assignment | Reference |

| 45-50 | Methylene carbons in urea-urea linkages (-NH-CH₂-NH-) | [5][6] |

| 50-55 | Methylene carbons in urea-melamine linkages | [5][6] |

| 55-60 | Methylene carbons in melamine-melamine linkages | [5][6] |

| 60-65 | Methylene ether carbons in urea-urea linkages (-NH-CH₂-O-CH₂-NH-) | [5][6] |

| 65-70 | Hydroxymethyl (methylol) carbons attached to urea (-NH-CH₂OH) | [5][6] |

| 70-75 | Methylene ether carbons involving melamine | [5][6] |

| 75-80 | Hydroxymethyl (methylol) carbons attached to melamine | [5][6] |

| ~160 | Carbonyl carbon of urea (C=O) | [7] |

| 166-168 | Triazine ring carbons in melamine | [7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight distribution and the structure of oligomers present in the MUF resin. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are particularly useful.[8][9] These methods allow for the identification of various species formed during the initial stages of polymerization.[10]

Experimental Protocols

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

Liquid Resin: A small drop of the liquid MUF resin is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Cured Resin: The cured resin is ground into a fine powder and mixed with potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, the powdered sample can be analyzed directly using an ATR accessory.

-

-

Data Acquisition:

-

The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.[11]

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is collected and subtracted from the sample spectrum.

-

-

Data Analysis:

-

The obtained spectrum is analyzed by identifying the characteristic absorption bands corresponding to the functional groups present in the MUF resin (refer to Table 1).

-

Changes in peak intensities can be monitored to follow the curing process, such as the decrease in N-H and C=O bands and the appearance or increase of methylene and ether linkage bands.

-

¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Approximately 100-200 mg of the liquid MUF resin is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).[6][12]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift calibration. DMSO-d₆ can also serve as an internal reference (peak at 39.52 ppm).[6][12]

-

-

Data Acquisition:

-

The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Quantitative analysis requires the use of appropriate acquisition parameters, such as a long relaxation delay (e.g., 10 seconds) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

-

Data Analysis:

-

The chemical shifts of the peaks in the spectrum are assigned to specific carbon environments in the MUF resin structure (refer to Table 2).

-

The relative abundance of different structural units can be determined by integrating the corresponding peaks in the spectrum.

-

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation:

-

A dilute solution of the liquid MUF resin is prepared by dissolving a small amount (e.g., 1 µL) in a suitable solvent like methanol (B129727) (e.g., 1 mL).[8]

-

-

Data Acquisition:

-

The analysis is performed using an ESI-MS instrument in positive ion mode.[8]

-

Typical parameters include a capillary voltage of around 3500 V, a fragmentor voltage of 135 V, and a skimmer voltage of 65 V.[8] Nitrogen is commonly used as both the drying gas (350 °C, 8 L/min) and nebulizing gas (30 psi).[8]

-

-

Data Analysis:

-

The resulting mass spectrum will show a series of peaks corresponding to the mass-to-charge ratio (m/z) of different oligomeric species.

-

The molecular ions observed are typically protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) species.[8] The mass difference between adjacent peaks can help in identifying the repeating monomer units.

-

Visualizing MUF Resin Chemistry and Analysis

The following diagrams, created using the DOT language, illustrate the fundamental chemical reactions in MUF resin synthesis and a typical workflow for its spectroscopic analysis.

Caption: Synthetic pathway of MUF resin formation.

Caption: Experimental workflow for spectroscopic analysis of MUF resin.

Conclusion

The spectroscopic analysis of MUF resins, through the synergistic use of FTIR, NMR, and Mass Spectrometry, provides a powerful toolkit for elucidating their complex molecular structures. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively characterize these important thermosetting polymers. A thorough understanding of the resin's structure is critical for tailoring its properties to meet the demands of advanced applications, including those in the pharmaceutical and drug development sectors where controlled release and biocompatibility are paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. srs.fs.usda.gov [srs.fs.usda.gov]

- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secure Verification [omorika.sfb.bg.ac.rs]

- 10. Comparative 13C‐NMR and matrix‐assisted laser desorption/ionization time‐of‐flight analyses of species variation and structure maintenance during melamine–urea–formaldehyde resin preparation | Semantic Scholar [semanticscholar.org]

- 11. bio-conferences.org [bio-conferences.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Properties of Melamine-Urea-Formaldehyde (MUF) Resin

This technical guide provides a comprehensive overview of the thermal properties of this compound (MUF) resin, a thermosetting polymer widely used in various industrial applications. The following sections detail the resin's thermal stability, decomposition behavior, and other key thermal characteristics, supported by quantitative data, experimental methodologies, and visual workflows.

Thermal Stability and Decomposition

This compound (MUF) resins exhibit enhanced thermal stability compared to standard Urea-Formaldehyde (UF) resins, primarily due to the incorporation of the thermally robust triazine ring from melamine (B1676169). The thermal degradation of MUF resin is a multi-stage process, which can be effectively analyzed using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

The pyrolysis of MUF resins typically occurs in three main stages:

-

Stage 1: Dehydration (Below ~165-200°C): This initial stage involves the evaporation of residual water and the release of some free formaldehyde.[1][2][3] Mass loss in this phase is also attributed to the condensation reactions of unreacted hydroxymethyl and amino groups.[4]

-

Stage 2: Rapid Pyrolysis/Initial Degradation (~215°C to 400°C): This is the primary decomposition phase where significant weight loss occurs.[1][2] It involves the breakdown of unstable chemical bonds, such as methylene (B1212753) ether bridges decomposing into more stable methylene bridges.[5] The major structural decomposition of the resin occurs in the temperature range of 300 to 450°C.[6]

-

Stage 3: Carbonization/Slow Decomposition (Above ~400-421°C): In this final stage, the remaining material undergoes further pyrolysis, leading to the formation of a stable char residue.[1][2][7] This process involves the release of gases like ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[3]

The introduction of melamine into the UF resin structure generally shifts the condensation exotherm and water evaporation endotherm to higher temperatures, indicating improved thermal stability.[3][8] Higher molar ratio MUF resins tend to have higher pyrolysis activation energy and thus better thermal stability.[1][2] For instance, one study found that a high molar ratio MUF resin (MUF-a) had a pyrolysis activation energy of 166.76 kJ/mol, whereas a low molar ratio resin (MUF-b) had an activation energy of 95.30 kJ/mol.[1][2]

Table 1: Thermal Decomposition Stages of MUF and Related Resins

| Resin Type | Stage | Temperature Range (°C) | Description |

| MUF Resin | Stage I | 40 - 125 | Water evaporation.[5] |

| Stage II | 125 - 350 | Initial degradation, decomposition of unstable chemical bonds like methylene ether bridges.[5] | |

| MUF Resins (general) | Dehydration | Below 165 | Release of surface and internal moisture.[2] |

| Rapid Pyrolysis | 215 - 400 | Rapid thermal decomposition.[2] | |

| Melamine-Formaldehyde (MF) Resin | Main Decomposition | 300 - 450 | Major structural decomposition.[6][9] |

| Urea-Formaldehyde (UF) Resin | Decomposition | 260 - 355 | General decomposition temperature range.[10][11] |

Curing Behavior and Exothermic Reactions

The curing of MUF resin is an exothermic process that is critical for developing its final network structure and properties. This process can be effectively studied using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reactions.

The addition of melamine can influence the curing temperature. In some cases, increasing the melamine content has been shown to decrease the exothermic peak temperature, suggesting an acceleration of the curing process.[12] However, other studies indicate that the onset temperatures for the polymerization of MUF resins can be higher than that of pure UF resin.[13] For example, one study reported an onset curing temperature of 76.58°C for UF resin, which shifted to between 81.70°C and 81.79°C for MUF resins.[13] The heat of reaction (ΔH) for MUF resins has been reported to be in the range of 129.9 J/g to 159.1 J/g, which was lower than the 181.5 J/g observed for a pure UF resin, suggesting that more energy may be required to complete the curing of MUF resins.[13]

Table 2: Curing Characteristics of MUF and UF Resins from DSC Analysis

| Resin Type | Parameter | Value | Heating Rate |

| UF Resin (UF0) | Onset Temperature | 76.58 °C | 10 K/min |

| Heat of Reaction (ΔH) | 181.5 J/g | 10 K/min | |

| MUF Resin (MUF1) | Onset Temperature | 81.70 °C | 10 K/min |

| Heat of Reaction (ΔH) | 159.1 J/g | 10 K/min | |

| MUF Resin (MUF2) | Onset Temperature | 81.79 °C | 10 K/min |

| Heat of Reaction (ΔH) | 129.9 J/g | 10 K/min | |

| UF Resin | Curing Peak Temperature | 128 °C | 5 K/min |

| Reaction Enthalpy | 53 J/g | 5 K/min |

Other Key Thermal Properties

While data for thermal conductivity, specific heat capacity, and glass transition temperature are more readily available for the parent resins (UF and MF), these values provide a useful baseline for understanding the properties of MUF resin.

Table 3: General Thermal Properties of Urea-Formaldehyde and Melamine-Formaldehyde Resins

| Property | Resin Type | Value | Unit |

| Thermal Conductivity | Urea-Formaldehyde (UF) | 0.35 - 0.40 | W/(m·K) |

| Melamine-Formaldehyde (MF) | 0.375 - 0.5 | W/(m·K) | |

| Specific Heat Capacity | Urea-Formaldehyde (UF) | 1.2 - 1.3 | J/(g·K) |

| Melamine-Formaldehyde (MF) | 1.2 | J/(g·K) | |

| Glass Transition Temperature (Tg) | Urea-Formaldehyde (UF) | 60 - 110 | °C |

| Decomposition Temperature | Urea-Formaldehyde (UF) | 260 - 355 | °C |

| Melamine-Formaldehyde (MF) | 350 | °C |

Experimental Protocols

The characterization of the thermal properties of MUF resin relies on standardized analytical techniques. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as cited in the literature.

Objective: To determine the thermal stability and decomposition profile of the MUF resin by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the cured MUF resin (typically 10-15 mg) is placed into a TGA sample pan (e.g., alumina (B75360) or platinum).[6][14]

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate is applied, commonly ranging from 5 to 25 °C/min.[2][14]

-

Temperature Range: The sample is heated from ambient temperature (e.g., 20°C) to a final temperature sufficient to ensure complete decomposition (e.g., 450°C to 800°C).[6][14]

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6][14]

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition for each stage.

Objective: To investigate the curing behavior of the MUF resin by measuring the heat flow associated with exothermic curing reactions.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the uncured MUF resin (typically 8-10 mg) is placed in an aluminum DSC pan. A catalyst, such as ammonium (B1175870) chloride, may be added to facilitate curing.[13] The pan is then hermetically sealed.

-

Instrumentation: A Differential Scanning Calorimeter is used.

-

Experimental Conditions:

-

Heating Rate: The sample is heated at a constant rate, typically between 5 and 20 K/min.[13]

-

Temperature Program: The sample is heated from a sub-ambient temperature (e.g., 30°C) to a temperature beyond the completion of the curing exotherm (e.g., 160°C).[13]

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min).[13]

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The exothermic peak associated with curing is analyzed to determine the onset temperature, peak temperature, and the total heat of reaction (enthalpy, ΔH).

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for thermal analysis and the conceptual relationship between the components of MUF resin.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of MUF resin.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) of MUF resin.

Caption: Relationship between MUF components and resulting thermal properties.

References

- 1. Thermal Behavior Analysis of Melamine Modified Urea-Formaldehyde Resin with Different Molar Ratios | Scientific.Net [scientific.net]

- 2. Thermal Behavior Analysis of Melamine Modified Urea-Formaldehyde Resin with Different Molar Ratios | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation, characterization and thermal analysis of urea-formaldehyde foam - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06052A [pubs.rsc.org]

- 8. kbfi.ee [kbfi.ee]

- 9. researchgate.net [researchgate.net]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. UF: Urea-formaldehyde resin - NETZSCH Polymers [polymers.netzsch.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of melamine addition stage on the performance and curing behavior of this compound (MUF) resin :: BioResources [bioresources.cnr.ncsu.edu]

- 14. kbfi.ee [kbfi.ee]

Navigating the Macromolecular Maze: A Technical Guide to Molecular Weight Determination of MUF Resins

For Immediate Release

In the intricate world of polymer science and material development, the precise characterization of melamine-urea-formaldehyde (MUF) resins is paramount. The molecular weight and its distribution are critical parameters that dictate the physicochemical properties and performance of these versatile thermosetting polymers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core techniques employed for the molecular weight determination of MUF resins, complete with experimental protocols and data presentation.

Introduction to MUF Resins and the Imperative of Molecular Weight Analysis

This compound (MUF) resins are a class of aminoplast resins synthesized through the condensation polymerization of melamine, urea, and formaldehyde. The resulting polymer structure is a complex, branched, and cross-linked network. The molecular weight (MW) and molecular weight distribution (MWD) of MUF resins are fundamental properties that influence their viscosity, reactivity, curing behavior, and the final mechanical and thermal properties of the cured material. Accurate determination of these parameters is therefore essential for quality control, process optimization, and the development of novel formulations with tailored properties.

Key Techniques for Molecular Weight Determination

Several analytical techniques can be employed to elucidate the molecular weight characteristics of MUF resins. The most prominent and widely used methods include Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and viscometry.

Gel Permeation Chromatography (GPC/SEC)

GPC is a powerful and common technique for determining the MWD of polymers. It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, followed by smaller molecules.

Experimental Protocol for GPC Analysis of MUF Resins:

A typical GPC analysis of MUF resins involves the following steps:

-

Sample Preparation:

-

Accurately weigh 5–10 mg of the dry MUF resin.[1]

-

Dissolve the resin in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF).[1][2] The choice of solvent is critical and should be compatible with the GPC system and ensure complete dissolution of the resin.[1]

-

Gently stir the solution at room temperature or apply mild heat to aid dissolution.[1]

-

Filter the solution through a 0.2–0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could damage the GPC columns.[1]

-

Degas the filtered solution to remove any dissolved air, which can interfere with the detector signal.[1]

-

-

Instrumentation and Conditions:

-

GPC System: A standard GPC system equipped with a pump, injector, a set of columns, and a detector is used.

-

Columns: Polystyrene-divinylbenzene (PS/DVB) based columns, such as the ResiPore or PlusPore series, are often suitable for the analysis of low to medium molecular weight resins.[3]

-

Mobile Phase: The same solvent used for sample preparation is typically used as the mobile phase.

-

Flow Rate: A flow rate of 0.5 to 1.0 ml/min is commonly employed.[2][4][5] Studies have shown that lower flow rates can sometimes lead to higher measured molecular weights.[4]

-

Temperature: The column and detector temperatures are typically maintained at around 50°C to ensure good resolution and prevent viscosity issues.[4][5] The sample injection temperature may also be controlled.[4]

-

Detector: A refractive index (RI) detector is commonly used for MUF resin analysis.[6]

-

-

Calibration:

-

The GPC system is calibrated using a series of narrow MWD polymer standards with known molecular weights (e.g., polystyrene or polymethyl methacrylate).

-

A calibration curve of log(MW) versus elution volume is constructed.

-

-

Data Analysis:

-

The elution profile of the MUF resin sample is recorded.

-

Using the calibration curve, the molecular weight distribution of the sample is determined.

-

Key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated.

-

Factors Influencing GPC Results:

The measured molecular weight of MUF resins can be significantly influenced by the GPC parameters. For instance, both Mw and Mn have been observed to increase with increasing column, detector, and sample injection temperatures.[7] Conversely, an increase in flow rate can lead to a decrease in the measured Mw and Mn.[7] Therefore, it is crucial to maintain consistent and optimized GPC conditions for comparative analysis. An optimal set of GPC parameters for MUF resins has been suggested as a flow rate of 0.5 ml/min, and a column-detector and sample injection temperature of 50°C.[4][5]

Quantitative Data from GPC Analysis of MUF Resins:

| Resin Type / Synthesis Condition | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| One-step MUF resin | Increased with synthesis progression | Increased with synthesis progression | Decreased with synthesis progression | [8] |

| Two-step MUF resin | Lower than one-step | Lower than one-step | Similar to one-step | [8] |

| MUF-A (Simultaneous reaction) - 10% Melamine, 0.3 ml/min flow rate | - | Highest value | - | [4] |

| MUF-B (Melamine reacted first) | Higher than MUF-A | Higher than MUF-A | - | [4] |

// Nodes start [label="Start: MUF Resin Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Sample Preparation:\n- Weigh 5-10 mg\n- Dissolve in appropriate solvent (e.g., DMSO, THF)\n- Stir/gentle heat\n- Filter (0.2-0.45 µm filter)\n- Degas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="Inject into GPC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Separation in GPC Columns\n(based on hydrodynamic volume)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Detection (Refractive Index Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calibration [label="Calibration with Polymer Standards", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\n- Generate chromatogram\n- Determine Mn, Mw, PDI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Molecular Weight Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> prep; prep -> injection; injection -> separation; separation -> detection; detection -> data_analysis; calibration -> data_analysis [style=dashed, color="#5F6368"]; data_analysis -> end; } caption: "Workflow for GPC/SEC analysis of MUF resins."

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that is well-suited for the analysis of polymers. It provides information on the absolute molecular weight of individual polymer chains and can reveal details about the polymer structure and end groups. This technique has proven to be appropriate for analyzing urea-formaldehyde (UF) resins and can be extended to MUF resins.[9][10]

Experimental Protocol for MALDI-TOF MS Analysis of MUF Resins:

-

Sample Preparation:

-

Analyte Solution: Prepare a dilute solution of the MUF resin in a suitable solvent (e.g., chloroform, tetrahydrofuran).[11]

-

Matrix Solution: The choice of matrix is crucial and depends on the polymer's properties. For polar polymers like MUF resins, matrices such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA) are often used.[11] Prepare a saturated solution of the matrix in a solvent like a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[11][12]

-

Mixing: Mix the analyte solution with the matrix solution. The matrix-to-analyte ratio is typically high (e.g., 1000:1 to 10,000:1 by mole).[11] An ionization agent, such as an alkali salt (e.g., NaI), may be added for polar polymers.[11]

-

-

Target Plate Spotting:

-

MALDI-TOF MS Analysis:

-

The target plate is introduced into the mass spectrometer.

-

A pulsed laser irradiates the sample spot, causing the desorption and ionization of the analyte molecules.

-

The ions are accelerated in an electric field and their time-of-flight to the detector is measured.

-

The time-of-flight is proportional to the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight.

-

Data Interpretation:

The resulting mass spectrum shows a series of peaks, each corresponding to a specific polymer chain length. This allows for the direct determination of the molecular weight of individual oligomers and the overall molecular weight distribution.

// Nodes start [label="Start: MUF Resin Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Sample Preparation:\n- Prepare dilute analyte solution\n- Prepare saturated matrix solution (e.g., DHB, HCCA)\n- Mix analyte, matrix, and optional ionization agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spotting [label="Spot Mixture onto MALDI Target Plate\nand allow to co-crystallize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="MALDI-TOF MS Analysis:\n- Laser desorption/ionization\n- Time-of-flight measurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_processing [label="Data Processing:\n- Generate mass spectrum\n- Identify oligomer series\n- Determine molecular weight distribution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Absolute Molecular Weight Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> prep; prep -> spotting; spotting -> analysis; analysis -> data_processing; data_processing -> end; } caption: "Workflow for MALDI-TOF MS analysis of MUF resins."

Viscometry and the Mark-Houwink Equation

Viscometry is a classical and cost-effective method for estimating the average molecular weight of polymers. It relies on the relationship between the intrinsic viscosity of a polymer solution and its molecular weight, as described by the Mark-Houwink equation:

[η] = K * M^α

where:

-

[η] is the intrinsic viscosity

-

M is the viscosity-average molecular weight

-

K and α are the Mark-Houwink constants, which are specific to the polymer-solvent system and temperature.[14]

Experimental Protocol for Viscometry:

-

Solution Preparation: Prepare a series of dilute solutions of the MUF resin in a suitable solvent at different known concentrations.

-

Viscosity Measurement:

-

Use a viscometer, such as an Ubbelohde viscometer, to measure the flow time of the pure solvent and each of the polymer solutions at a constant temperature.[15]

-

Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.

-

-

Intrinsic Viscosity Determination:

-

Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η].[15]

-

-

Molecular Weight Calculation:

It is important to note that obtaining accurate Mark-Houwink constants for novel or complex polymer systems like MUF resins can be challenging and may require correlation with absolute molecular weight techniques like GPC with light scattering detection. For urea-formaldehyde resins, the weight average molecular weight (Mw) has shown a good fit with the Mark-Houwink equation.[6][16]

Concluding Remarks

The determination of molecular weight is a critical aspect of MUF resin characterization, providing invaluable insights into their structure-property relationships. Gel Permeation Chromatography stands out as the most widely used technique, offering detailed information on the molecular weight distribution. MALDI-TOF MS provides complementary data on the absolute molecular weight of individual oligomers, while viscometry offers a cost-effective method for routine analysis once calibrated. The choice of technique will depend on the specific information required, available instrumentation, and the stage of research or development. A multi-faceted approach, potentially combining these techniques, will yield the most comprehensive understanding of the macromolecular nature of MUF resins.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Journal of the Korean Wood Science and Technology [woodj.org]

- 5. Effects of Synthesis Method, Melamine Content and GPC Parameter on the Molecular Weight of this compound Resins -Journal of the Korean Wood Science and Technology | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Secure Verification [omorika.sfb.bg.ac.rs]

- 10. researchgate.net [researchgate.net]

- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 12. youtube.com [youtube.com]

- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 14. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 15. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 16. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Chemical Structure of Melamine-Urea-Formaldehyde (MUF) Prepolymer

Melamine-urea-formaldehyde (MUF) resins are versatile thermosetting polymers utilized extensively as adhesives, particularly in the wood-based panel industry. Their popularity stems from their excellent performance characteristics, including high bond strength and water resistance, which are imparted by the incorporation of melamine (B1676169) into a urea-formaldehyde (UF) polymer network. This guide provides a detailed exploration of the chemical structure of MUF prepolymers, their synthesis, and the analytical techniques employed for their characterization.

Chemical Structure of MUF Prepolymer

The structure of a MUF prepolymer is a complex, branched, and oligomeric framework resulting from the co-polycondensation of three monomers: melamine, urea (B33335), and formaldehyde (B43269). The synthesis is typically a multi-step process involving initial reactions to form methylol compounds, followed by condensation to build the polymer chain.

Monomers:

-

Formaldehyde (CH₂O): The simplest aldehyde, it acts as a methylene (B1212753) bridge (-CH₂-) provider, linking urea and melamine molecules.

-

Urea (CO(NH₂)₂): A diamide (B1670390) with two reactive amino groups, capable of reacting with formaldehyde.

-

Melamine (C₃H₆N₆): A trimer of cyanamide, featuring a stable triazine ring with three primary amino groups, offering multiple reactive sites for cross-linking.[1] The presence of this ring structure enhances the crosslinking density and stability of the cured resin.[2]

Synthesis and Prepolymer Formation:

The synthesis of MUF resin is generally a three-step process:

-

Hydroxymethylation (or Methylolation): This initial step is carried out under alkaline or neutral conditions (pH 7-9).[1][3] Formaldehyde reacts with the amino groups of both urea and melamine to form various hydroxymethyl (or methylol) derivatives. This involves the addition of a -CH₂OH group to the nitrogen atom. Melamine is more reactive than urea and can react with more formaldehyde molecules.[2][4]

-

Condensation: The reaction mixture is then acidified (pH 4-6) and heated to initiate condensation.[3] The methylol groups react with other methylol groups or with amino groups to form methylene (-NH-CH₂-NH-) and methylene ether (-NH-CH₂-O-CH₂-NH-) linkages, releasing water in the process.[5][6] These reactions lead to the growth of the polymer chains and an increase in molecular weight and viscosity. The co-condensation of melamine and urea with formaldehyde is a key aspect of MUF resin formation.[7]

-

Final Stage: In the final step, the pH is raised again, and often a second portion of urea is added to react with any remaining free formaldehyde, which helps to reduce formaldehyde emissions from the final product.[1][3]

The resulting prepolymer is a complex mixture of linear and branched oligomers of varying molecular weights.[5] The structure contains unreacted methylol groups, which are crucial for the final curing (cross-linking) process when the resin is applied and heated. The incorporation of melamine into the UF backbone significantly improves the water resistance and mechanical strength of the final cured resin due to the stable triazine ring and the higher degree of cross-linking it promotes.

Quantitative Data on MUF Prepolymer Synthesis

The properties of the resulting MUF prepolymer are highly dependent on the synthesis parameters. The molar ratio of the reactants is a critical factor influencing the structure and performance of the resin.

| Parameter | Value/Range | Purpose/Effect | Reference |

| Formaldehyde / (Urea + Melamine) Molar Ratio | 1.0 - 2.1 | Influences the degree of methylolation and cross-linking. Lower ratios reduce free formaldehyde. | [3][8][9] |

| Melamine Content (% of total Urea + Melamine) | 2% - 50% | Higher melamine content improves water resistance and bond strength but increases cost. | [3][10] |

| Initial Reaction pH (Hydroxymethylation) | 8.0 - 9.5 | Promotes the formation of methylol compounds. | [8][11][12] |

| Condensation Reaction pH | 4.5 - 6.3 | Acidic conditions facilitate the condensation reactions and polymer chain growth. | [1][3] |

| Reaction Temperature | 60°C - 95°C | Controls the rate of reaction; higher temperatures accelerate both methylolation and condensation. | [3][11][12] |

Experimental Protocols

The characterization of MUF prepolymers is essential for understanding their structure-property relationships. The following are detailed methodologies for key analytical techniques.

3.1 Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the MUF resin, providing qualitative information about its chemical structure.[13]

-

Sample Preparation: A small amount of the liquid MUF prepolymer is placed directly onto the crystal of an attenuated total reflectance (ATR) accessory. Alternatively, for cured resin analysis, the sample is ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is collected first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for MUF resins include:

-

~3340 cm⁻¹: Broad peak corresponding to N-H and O-H stretching vibrations.[4]

-

~1640 cm⁻¹: C=O stretching of primary amides (from urea).[4]

-

~1545 cm⁻¹: C-N stretching of secondary amines and vibrations of the triazine ring.[4]

-

~1130 cm⁻¹: C-O stretching of aliphatic ether linkages.[4]

-

~814 cm⁻¹: Out-of-plane bending of the triazine ring, indicative of melamine incorporation.[14]

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for the quantitative analysis of the different carbon-containing structures within the MUF prepolymer.[2][6]

-

Sample Preparation: The liquid MUF prepolymer sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz) is used.

-

Data Acquisition: ¹³C NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Quantitative analysis may require inverse-gated decoupling to suppress the Nuclear Overhauser Effect.[2]

-

Data Analysis: The chemical shifts of the peaks are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[15] The different carbon environments can be identified and quantified by integrating the corresponding peaks. Key chemical shifts include those for:

-

Urea carbonyl carbons

-

Melamine triazine ring carbons

-

Methylene carbons in -NH-CH₂-NH- linkages

-

Methylene ether carbons in -NH-CH₂-O-CH₂-NH- linkages

-

Hydroxymethyl carbons (-NH-CH₂OH)

-

3.3 Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the MUF prepolymer.[16][17]

-

Sample Preparation: The MUF prepolymer is dissolved in the GPC mobile phase (e.g., an appropriate organic solvent or aqueous buffer) to a known concentration and filtered through a micro-filter to remove any particulate matter.

-

Instrumentation: A GPC system consisting of a pump, injector, a set of columns packed with porous gel, and a detector (typically a refractive index detector) is used.[17]

-

Data Acquisition: The prepared sample is injected into the system. The mobile phase carries the sample through the columns. Larger molecules elute first because they are excluded from the pores of the gel, while smaller molecules penetrate the pores and elute later.

-

Data Analysis: The GPC is calibrated using polymer standards of known molecular weight (e.g., polystyrene standards).[17] The retention time of the sample is used to construct a molecular weight distribution curve, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) can be calculated.

Visualizations

Diagram of MUF Prepolymer Synthesis Pathway

Caption: Synthesis pathway of this compound (MUF) prepolymer.

Diagram of MUF Prepolymer Chemical Structure

Caption: Representative chemical structure of a MUF prepolymer segment.

References

- 1. researchgate.net [researchgate.net]

- 2. Toughening and Enhancing Melamine–Urea–Formaldehyde Resin Properties via in situ Polymerization of Dialdehyde Starch and Microphase Separation | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 6. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2012001154A1 - Production method of urea-melamine-formaldehyde resin - Google Patents [patents.google.com]

- 9. Urea-formaldehyde - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. Preparation and Properties of Melamine Urea-Formaldehyde Microcapsules for Self-Healing of Cementitious Materials [mdpi.com]

- 13. cn.aminer.org [cn.aminer.org]

- 14. researchgate.net [researchgate.net]

- 15. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 16. Journal of the Korean Wood Science and Technology [woodj.org]

- 17. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

Curing behavior of Melamine-urea-formaldehyde resin

An In-depth Technical Guide to the Curing Behavior of Melamine-Urea-Formaldehyde (MUF) Resin

Introduction

This compound (MUF) resins are vital thermosetting polymers in the wood-based panel and laminate industries. Their performance is intrinsically linked to their curing process—an irreversible chemical transformation from a liquid state to a rigid, three-dimensional cross-linked network. This guide provides a detailed examination of the chemical mechanisms, influencing factors, and analytical techniques used to characterize the curing behavior of MUF resins, intended for researchers and scientists in polymer chemistry and material science.

The Chemistry of MUF Curing

The curing of MUF resin is a complex polycondensation process that occurs in two primary stages: methylolation and condensation.

1.1 Methylolation (Addition Reaction) Initially, under neutral or slightly alkaline conditions (pH 7-9), formaldehyde (B43269) reacts with the amino groups (-NH₂) of both urea (B33335) and melamine (B1676169) to form hydroxymethyl (methylol) groups (-NH-CH₂OH). Melamine, with three primary amino groups, can react with up to six formaldehyde molecules, while urea, with two such groups, can react with up to four. This high functionality of melamine is key to the enhanced properties of the final cured resin.[1][2]

1.2 Condensation (Cross-Linking) This stage is typically accelerated by heat and acidic conditions (pH < 7), often initiated by an acid catalyst or a hardener like ammonium (B1175870) chloride.[3] The methylol groups condense with each other or with other amino groups to form larger polymer chains, releasing water as a byproduct. Two main types of linkages are formed:

-

Methylene (B1212753) Bridges (-CH₂-): Formed from the reaction between a methylol group and an amino group.

-

Ether Linkages (-CH₂-O-CH₂-): Formed from the condensation of two methylol groups. These are less stable and can convert to methylene bridges at higher temperatures, releasing formaldehyde.[2]

The continued formation of these linkages creates a dense, insoluble, and infusible three-dimensional network, which provides the final product with its characteristic strength and stability. The triazine ring of melamine contributes significantly to the network's rigidity and hydrolytic stability.[4]

Caption: Chemical pathway of MUF resin curing from reactants to a cross-linked network.

Factors Influencing Curing Behavior

The rate and extent of the curing reaction are highly sensitive to several formulation and processing variables. Understanding these factors is crucial for controlling the final properties of the material.

-

Melamine Content: Higher melamine content generally increases the cross-linking density, leading to improved water resistance and thermal stability.[4] However, due to melamine's basic nature and buffering capacity, increasing its content can slow the pH drop after adding a hardener, thereby prolonging the curing time and increasing the peak curing temperature.[1][5]

-

Temperature: As with most chemical reactions, higher temperatures accelerate the curing rate. The relationship between temperature and curing rate is critical for defining processing parameters like hot-press time and temperature in industrial applications.[6]

-

pH and Hardeners: MUF resins are stable at slightly alkaline pH but cure rapidly under acidic conditions. Hardeners, such as ammonium chloride (NH₄Cl), are used to initiate curing. NH₄Cl reacts with free formaldehyde in the resin to produce hydrochloric acid (HCl), which lowers the pH and catalyzes the condensation reactions.[3] The concentration of the hardener directly impacts the gel time and curing speed.[3]

-

F/(U+M) Molar Ratio: The molar ratio of formaldehyde to the amino compounds (urea and melamine) affects the degree of methylolation and the availability of cross-linking sites. A lower F/(U+M) ratio may require less energy to initiate curing but can impact the final network structure and properties.[7]

Caption: Key factors influencing the curing behavior of MUF resin.

Quantitative Curing Data

The effects of formulation variables on curing parameters can be quantified using various analytical techniques. The following tables summarize key data from literature.

Table 1: Effect of Melamine Addition Stage on Curing Parameters Data for resins with an F/(U+M) molar ratio of 1.05, cured with 1% NH₄Cl hardener. MUF1 involves earlier melamine addition than MUF2.

| Resin Type | Onset Temp (°C) | Peak Temp (°C) | ΔH (J/g) | Activation Energy (Ea, kJ/mol) |

| UF (Control) | 76.58 | 97.47 | 181.5 | 99.44 |

| MUF1 | 81.70 | 100.23 | 159.1 | 105.75 |

| MUF2 | 81.79 | 102.09 | 129.9 | 150.65 |

| Source: Data adapted from BioResources.[5][7] |

Table 2: Effect of Melamine Allocation on DSC Peak Curing Temperature Data for resins with an F/(U+M) molar ratio of 1.05 at a heating rate of 10 K/min.

| Resin ID (M1:M2 Ratio) | Peak Curing Temp (°C) |

| MUF-1 (4:0) | 95.43 |

| MUF-2 (3:1) | 95.71 |

| MUF-3 (2:2) | 97.02 |

| MUF-4 (1:3) | 98.24 |

| MUF-5 (0:4) | 102.56 |

| M1 and M2 represent melamine added with the first and second portions of urea, respectively. A higher M1:M2 ratio signifies earlier melamine addition. | |

| Source: Data adapted from ResearchGate.[1] |

Experimental Protocols for Characterization

A multi-faceted approach is required to fully characterize the curing process of MUF resins.

Caption: General experimental workflow for characterizing MUF resin curing.

4.1 Differential Scanning Calorimetry (DSC) for Curing Kinetics

DSC measures the heat flow associated with the exothermic curing reaction, providing data on onset temperature, peak temperature, and total enthalpy of reaction (ΔH).[8]

-

Objective: To determine the kinetic parameters of the curing reaction.

-

Apparatus: Differential Scanning Calorimeter.

-

Methodology (Dynamic Scan):

-

Sample Preparation: Weigh 5-10 mg of liquid MUF resin into an aluminum DSC pan. Add a precise amount of hardener solution (e.g., 20 wt% NH₄Cl) corresponding to 1-3% of the dry resin weight. Quickly and thoroughly mix inside the pan using a fine needle.

-

Sealing: Immediately seal the pan hermetically to prevent mass loss from water evaporation, which would create a disruptive endothermic peak.[9] High-pressure pans are recommended.[10]

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, 15, 20 K/min) from ambient temperature to a temperature where the reaction is complete (e.g., 200°C).[11]

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of cure (ΔH).

-

Identify the onset temperature (T_onset) and the peak maximum temperature (T_peak).

-

To determine activation energy (Ea), repeat the experiment at multiple heating rates (β) and apply the Kissinger equation to the T_peak data.[7][12]

-

-

4.2 Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing insights into the thermal stability and decomposition profile of the cured resin.[13][14]

-

Objective: To evaluate the thermal stability of the fully cured MUF resin.

-

Apparatus: Thermogravimetric Analyzer.

-

Methodology:

-

Sample Preparation: Prepare a fully cured sample of MUF resin by heating the liquid resin with hardener in an oven (e.g., at 120°C for 2 hours) until the curing reaction is complete. Grind the cured resin into a fine powder.

-

Sample Loading: Place 5-10 mg of the powdered sample into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10 K/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or under an oxidative atmosphere (air) to study thermo-oxidative degradation.[13]

-

Data Analysis: Analyze the resulting mass vs. temperature curve (TGA curve) and its derivative (DTG curve) to identify onset temperatures of degradation and temperatures of maximum mass loss rates.

-

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the chemical changes during curing by tracking the absorption bands of specific functional groups. The Attenuated Total Reflectance (ATR) technique is particularly useful for both liquid and solid samples.[15]

-

Objective: To qualitatively or semi-quantitatively track the consumption of reactants and formation of products during curing.

-

Apparatus: FTIR Spectrometer with an ATR accessory.

-

Methodology:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small drop of the freshly mixed liquid MUF resin (with hardener) directly onto the ATR crystal.[15][16]

-

Time-Resolved Measurement: Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds) as the resin cures on the crystal. If monitoring a heat-cured reaction, a heated ATR stage is required.

-

Data Analysis: Monitor changes in the intensity of key absorption bands. For MUF resins, this includes: